(Indenyl)titanium(IV) Trichloride

syndiotactic polystyrene half-sandwich titanocene MAO cocatalyst

Select (Indenyl)titanium(IV) Trichloride (IndTiCl₃) when styrene polymerization processes demand higher catalyst activity than CpTiCl₃ without the elevated temperature requirements of Cp*TiCl₃. The η⁵-indenyl ligand delivers a unique electronic/steric balance that yields superior syndiospecificity—confirmed by ¹³C-NMR [rr] content—and enhanced long-term stability critical for continuous production runs. Ideal for supported catalyst systems with reduced MAO cocatalyst consumption.

Molecular Formula C9H7Cl3Ti
Molecular Weight 269.4 g/mol
CAS No. 84365-55-9
Cat. No. B12321707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Indenyl)titanium(IV) Trichloride
CAS84365-55-9
Molecular FormulaC9H7Cl3Ti
Molecular Weight269.4 g/mol
Structural Identifiers
SMILES[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Cl-].[Ti+4]
InChIInChI=1S/C9H7.3ClH.Ti/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q-1;;;;+4/p-3
InChIKeyMDTDQDVMQBTXST-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Indenyl)titanium(IV) Trichloride (CAS 84365-55-9): A Half-Sandwich Catalyst Precursor for Syndiospecific Styrene Polymerization


(Indenyl)titanium(IV) Trichloride (IndTiCl₃) is an organotitanium half-sandwich complex featuring an η⁵-coordinated indenyl ligand and three chloride ligands. It serves as a catalyst precursor for the syndiospecific polymerization of styrene to syndiotactic polystyrene (s-PS) when activated with methylaluminoxane (MAO) cocatalyst [1]. The compound is characterized by a molecular formula of C₉H₇Cl₃Ti, a molecular weight of 269.38 g/mol, and a melting point of 162 °C (dec.) [2]. It exhibits air and moisture sensitivity, requiring storage under inert atmosphere at 2–8 °C with protection from light [2].

Why Generic Substitution of (Indenyl)titanium(IV) Trichloride with CpTiCl₃ or Cp*TiCl₃ Fails in Syndiospecific Styrene Polymerization


Half-sandwich titanium trichloride catalysts bearing different π-ligands (cyclopentadienyl, indenyl, fluorenyl, or pentamethylcyclopentadienyl) exhibit distinct catalytic profiles in styrene polymerization that cannot be interchanged without compromising process outcomes. The indenyl ligand imparts a unique balance of electronic donation and steric openness that differs fundamentally from the cyclopentadienyl (Cp) ligand, resulting in higher activity, altered temperature–activity relationships, and different syndiospecificity [1]. Substituting IndTiCl₃ with CpTiCl₃ yields lower catalyst activity and inferior syndiotactic index, while Cp*TiCl₃, though producing higher molecular weight s-PS, exhibits a markedly different temperature–activity profile (maximum activity at 80°C vs. 40°C for IndTiCl₃) that alters process design requirements [2]. Furthermore, the indenyl framework demonstrates enhanced long-term catalyst stability relative to Cp analogs, a critical factor for extended polymerization runs [3].

Quantitative Differentiation of (Indenyl)titanium(IV) Trichloride: Head-to-Head Comparisons Against CpTiCl₃ and Cp*TiCl₃


Higher Styrene Polymerization Activity of IndTiCl₃ vs. CpTiCl₃

IndTiCl₃ demonstrates superior catalytic activity for styrene polymerization compared to CpTiCl₃ when activated with modified methylaluminoxane (MMAO). The activity of IndTiCl₃ was consistently higher than that of CpTiCl₃ under comparable polymerization conditions [1]. This activity advantage is further substantiated by studies showing that IndTiCl₃/MAO is a more active and syndiospecific catalyst system than CpTiCl₃/MAO over a wide range of polymerization conditions [2].

syndiotactic polystyrene half-sandwich titanocene MAO cocatalyst

Enhanced Syndiospecificity: IndTiCl₃ Yields Higher Syndiotactic Triads [rr] than CpTiCl₃

Polystyrene produced with IndTiCl₃ exhibits higher stereoregularity than that obtained with CpTiCl₃. ¹³C-NMR analysis revealed that s-PS obtained using IndTiCl₃ displayed higher syndiotactic triads [rr] compared to s-PS produced with CpTiCl₃ [1]. This improved syndiospecificity is critical for achieving the high crystallinity and melting temperature required for engineering thermoplastic applications. It should be noted that while IndTiCl₃ outperforms CpTiCl₃ in syndiospecificity, Cp*TiCl₃ yields the highest syndiotactic index among the three catalysts [1].

syndiotactic polystyrene stereoregularity ¹³C-NMR

Distinct Thermal Activity Profile: IndTiCl₃ Maximum Activity at 40°C vs. CpTiCl₃ at 30°C and Cp*TiCl₃ at 80°C

The three half-sandwich titanium catalysts exhibit markedly different temperature–activity relationships in styrene polymerization. IndTiCl₃ achieves maximum catalyst activity at 40°C, while CpTiCl₃ reaches its maximum at 30°C, and Cp*TiCl₃ activity continues to increase up to 80°C [1]. This 10°C higher optimal operating temperature for IndTiCl₃ compared to CpTiCl₃ provides a distinct process window that can be advantageous in industrial reactor design, allowing higher throughput without the extreme temperature requirements of Cp*TiCl₃. Additionally, the molecular weight and syndiotactic index of polystyrene produced with all three catalysts decrease with increasing polymerization temperature [1].

polymerization temperature catalyst activity profile process optimization

Enhanced Long-Term Catalyst Stability of Indenyl-Substituted Titanium Complexes vs. CpTiCl₃

Indenyl-substituted titanium complexes generate significantly more stable catalysts compared to CpTiCl₃, leading to enhanced long-term stability of the active sites [1]. This stability advantage was determined by variation of polymerization time, with indenyl-substituted compounds maintaining activity over extended periods [2]. Particularly, aryl-substituted indenyl derivatives such as 2-PhIndTiCl₃, 1-(β-Naph)IndTiCl₃, and 2-(β-Naph)IndTiCl₃ exhibit good long-term performance, with the latter showing excellent stability even at 50°C [1]. In contrast, CpTiCl₃-based catalysts demonstrate inferior long-term stability [1]. The unsubstituted IndTiCl₃ shares this fundamental stability advantage inherent to the indenyl ligand framework.

catalyst lifetime active site stability polymerization kinetics

Supported IndTiCl₃ Maintains High Activity with Reduced MMAO Cocatalyst Consumption

When immobilized on silica or cyclodextrin supports, IndTiCl₃ retains reasonable catalytic activity even with smaller amounts of modified methylaluminoxane (MMAO) compared to unsupported catalysts [1]. This supported catalyst approach enables efficient styrene polymerization with reduced cocatalyst loading, offering economic advantages in industrial-scale s-PS production. The supported IndTiCl₃ catalyst system provides a viable route to heterogeneous polymerization processes while maintaining syndiospecificity [1].

supported catalyst heterogeneous polymerization cocatalyst efficiency

Optimal Application Scenarios for (Indenyl)titanium(IV) Trichloride Based on Quantitative Differentiation Evidence


Syndiotactic Polystyrene (s-PS) Production Requiring Higher Catalyst Activity than CpTiCl₃

IndTiCl₃ is the preferred catalyst precursor when higher styrene polymerization activity is required relative to CpTiCl₃, without the extreme temperature requirements of Cp*TiCl₃ [1]. This makes it suitable for s-PS manufacturing processes where catalyst productivity directly impacts production economics and where operating temperatures above 30°C but below 50°C are desired [2].

s-PS Synthesis Demanding Higher Stereoregularity than CpTiCl₃-Based Systems

When polystyrene with higher syndiotactic triad content [rr] is required compared to that obtainable with CpTiCl₃, IndTiCl₃ provides improved stereoregularity as confirmed by ¹³C-NMR analysis [1]. This enhanced syndiospecificity translates to s-PS with superior crystallinity and thermal properties essential for engineering thermoplastic applications.

Polymerization Processes Requiring Extended Catalyst Lifetime and Operational Stability

IndTiCl₃ and its indenyl-substituted derivatives are advantageous for extended-duration polymerization runs due to their enhanced long-term catalyst stability compared to CpTiCl₃-based systems [1]. This stability advantage is particularly relevant for continuous or semi-continuous industrial processes where catalyst deactivation would necessitate frequent replenishment and disrupt production [2].

Heterogeneous Polymerization Processes Using Supported Catalysts with Reduced Cocatalyst Loading

For heterogeneous styrene polymerization employing silica- or cyclodextrin-supported catalyst systems, IndTiCl₃ maintains reasonable activity with significantly reduced MMAO cocatalyst consumption [1]. This supported catalyst configuration is ideal for slurry-phase or gas-phase polymerization processes where catalyst immobilization simplifies product separation and reduces cocatalyst costs.

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